2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol
Description
Properties
CAS No. |
5548-72-1 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12N2O2/c19-14-6-2-1-5-13(14)17-10-12-9-8-11-4-3-7-15(20)16(11)18-12/h1-10,19-20H |
InChI Key |
KIBXJRHVVSRSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=NC3=C(C=CC=C3O)C=C2)O |
Origin of Product |
United States |
Preparation Methods
Recrystallization Techniques
Recrystallization solvents critically impact product purity:
Infrared Spectroscopy
The imine (C=N) stretch appears near 1600–1620 cm⁻¹, while the phenolic –OH vibration is observed at 3300–3500 cm⁻¹.
Nuclear Magnetic Resonance
¹H NMR spectra (CDCl₃, 400 MHz) exhibit characteristic signals:
Elemental Analysis
Carbon, hydrogen, and nitrogen percentages align with theoretical values for C₁₆H₁₂N₂O₂, confirming stoichiometry.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Byproduct Formation
Side reactions, such as over-oxidation of the aldehyde or incomplete imine formation, may reduce yields. Strategies include:
Chemical Reactions Analysis
Schiff Base Formation and Coordination Chemistry
The compound acts as a tetradentate ligand, coordinating metal ions through its phenolic oxygen, imine nitrogen, and quinoline nitrogen atoms. This property enables the formation of stable metal complexes:
| Metal Ion | Coordination Geometry | Key Applications | Source |
|---|---|---|---|
| Sn(IV) | Pentagonal-bipyramidal | Organotin catalysts | |
| Co(II) | Bis-chelate complexes | Anticancer agents | |
| Cu(II) | Square-planar | Bioactivity modulation |
In one synthesis, di-n-butyltin oxide reacts with 2-(((2-hydroxyphenyl)imino)methyl)quinolin-8-ol in toluene under reflux, forming a binuclear Sn(IV) complex with a distorted pentagonal-bipyramidal geometry ( ). The reaction releases water via a Dean–Stark apparatus, achieving a 69.4% yield after recrystallization.
Oxidation and Reduction Reactions
The phenolic and imine groups participate in redox transformations:
-
Oxidation : Under strong oxidizing conditions (e.g., O₂ or H₂O₂), the phenolic hydroxyl group is converted to a quinone structure, altering electron distribution across the conjugated system ( ).
-
Reduction : The imine bond (C=N) can be selectively reduced to an amine (C–N) using NaBH₄ or LiAlH₄, yielding derivatives with enhanced solubility and bioactivity ( ).
Electrophilic Substitution
The quinoline ring undergoes electrophilic substitution at position 5 or 7 due to electron-rich regions stabilized by the hydroxyl and imine groups:
| Reagent | Position Substituted | Product | Yield |
|---|---|---|---|
| Br₂ (NBS/CHCl₃) | C7 | 7-Bromoquinolin-8-ol derivative | 85% |
| HNO₃/H₂SO₄ | C5 | Nitro-substituted analogue | 72% |
These reactions are critical for synthesizing halogenated or nitro-functionalized derivatives with tailored biological properties ( ).
Chelation-Driven Biological Activity
The compound’s ability to chelate metal ions underpins its pharmacological effects:
-
Antimicrobial Activity : Cu(II) complexes disrupt bacterial membrane integrity, showing MIC values of 1 × 10⁻⁴ µg/mL against Staphylococcus aureus ( ).
-
Anticancer Activity : Co(II) complexes induce apoptosis in cancer cells by generating reactive oxygen species (ROS) ( ).
Condensation and Polymerization
Under acidic or basic conditions, the imine linkage facilitates condensation with:
-
Aldehydes : Forms extended conjugated systems for optoelectronic materials.
-
Amines : Generates poly-Schiff bases with thermal stability up to 250°C ( ).
Comparative Reactivity with Analogues
| Feature | This compound | 8-Hydroxyquinoline |
|---|---|---|
| Metal Chelation Sites | 4 (N,N,O,O) | 2 (N,O) |
| Oxidation Resistance | Moderate (due to imine stabilization) | Low |
| Bioactivity Spectrum | Broad (antimicrobial, anticancer) | Narrow |
Key Findings from Recent Studies
-
Structural Flexibility : The imine bond allows rotational freedom, enabling adaptive coordination geometries ( ).
-
Synergistic Effects : Hybrid derivatives combining this compound with ciprofloxacin show enhanced antibacterial potency (MIC: 4–16 µg/mL) compared to parent drugs ( ).
-
Thermal Stability : Sn(IV) complexes decompose above 468 K, making them suitable for high-temperature applications ( ).
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Future research directions include exploring its photocatalytic properties and optimizing metal complexation for targeted drug delivery.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, thereby selectively targeting cancerous cells while sparing normal cells .
Case Study:
A study tested various quinoline derivatives for their antiproliferative activity against several cancer cell lines, including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results demonstrated that these compounds exhibited significant cytotoxic effects, suggesting their potential as chemotherapeutic agents .
Antifungal and Antimicrobial Properties
The compound also shows promise as an antifungal agent. Studies have reported that quinoline derivatives can inhibit fungal growth effectively, making them candidates for developing new antifungal treatments .
The unique properties of this compound also extend to material science. Its ability to form stable complexes with metals allows it to be used in the development of sensors and catalysts.
Case Study:
Research has demonstrated that quinoline derivatives can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in the field of nanocomposites where improved material characteristics are desired .
Mechanism of Action
The mechanism of action of 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydroxyl and imino groups play a crucial role in binding to metal ions, facilitating its activity in catalytic and therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substitution Patterns
- Positional Isomerism: The hydroxyl group on the phenyl ring (e.g., 2-, 3-, or 4-position) significantly impacts biological activity. For instance, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (Compound 9) exhibited higher antifungal activity than its 3-hydroxy analog (Compound 8), suggesting para-substitution enhances interactions with fungal targets .
- Hybrid Structures: Derivatives like 7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol incorporate fluorinated and heteroaromatic groups, improving lipophilicity and binding affinity for biological targets compared to the parent compound .
Table 2: Antifungal Activity of Selected Compounds
- Antifungal Efficacy : The 4-hydroxyphenyl analog (Compound 9) outperformed fluconazole, likely due to improved metal ion chelation at fungal active sites .
- Role of Chelation: The Schiff base moiety in this compound enables selective binding to transition metals (e.g., Fe³⁺, Cu²⁺), a feature shared with other 8-hydroxyquinoline derivatives but enhanced by the iminomethyl group’s flexibility .
Physicochemical Properties
Table 3: Computed Physicochemical Properties
*Estimated using analogous compounds.
- Lipophilicity: The higher XLogP3 of 2-methyl-4-phenylquinolin-8-ol (3.9 vs. 3.1) suggests greater membrane permeability, though its biological activity remains unexplored .
- Polar Surface Area: Schiff base derivatives like this compound have larger polar surface areas, favoring solubility in aqueous environments critical for chemosensing applications .
Biological Activity
2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol, also known as a derivative of 8-hydroxyquinoline (8-HQ), has gained attention due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinoline backbone with a hydroxyl and imine functional group. Its synthesis typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and 2-aminophenol. The reaction conditions often include refluxing in toluene, leading to a crystalline product that can be characterized using techniques such as NMR and IR spectroscopy .
Antimicrobial Activity
Research indicates that derivatives of 8-HQ, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of bacteria and fungi effectively. The mechanism is thought to involve chelation of metal ions essential for microbial growth .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, derivatives have been shown to target specific pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .
Antiviral Activity
Recent advances suggest that this compound may also possess antiviral properties. Studies indicate that it can inhibit viral replication in certain models, potentially through interference with viral entry or replication processes. The structure-activity relationship (SAR) analysis highlights that modifications on the phenyl ring can enhance antiviral efficacy while reducing cytotoxicity .
Case Studies
The biological activity of this compound is largely attributed to its ability to chelate metal ions such as iron and zinc, which are crucial for various biological processes in pathogens and cancer cells. This chelation disrupts essential enzymatic functions and leads to increased oxidative stress within the cells . Additionally, the imine functional group may facilitate interactions with specific biological targets, enhancing its therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol, and how can reaction efficiency be maximized?
- Methodological Answer : The compound can be synthesized via Schiff base formation, where a quinolin-8-ol derivative reacts with a 2-hydroxybenzaldehyde analog under reflux in a polar solvent (e.g., methanol). Catalytic methods, such as CuI-mediated coupling (as demonstrated for PT-11(S-Ph) derivatives), enhance yield (92.4%) by stabilizing intermediates . Purification via flash chromatography (e.g., silica gel with dichloromethane/acetone gradients) ensures high purity. Reaction monitoring using TLC and stoichiometric control of amine/aldehyde ratios minimizes side products .
Q. How can the structure of this compound be reliably characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : UV-Vis and fluorescence spectroscopy identify electronic transitions linked to the imine and quinolinol moieties. FT-IR confirms the presence of N–H (imine) and O–H (phenolic) stretches. NMR (¹H/¹³C) resolves tautomeric forms and hydrogen bonding .
- Crystallography : Single-crystal X-ray diffraction (90 K, MoKα radiation) determines bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds). For example, PT-11(S-Ph) was analyzed using Bruker Kappa APEX II Ultra and Agilent SuperNova diffractometers, with data processed via APEX2 and CrysAlis RED .
Advanced Research Questions
Q. What challenges arise in resolving tautomeric or conformational equilibria of this compound in different solvents, and how can they be addressed?
Q. How can discrepancies between experimental and computational electronic property data (e.g., HOMO-LUMO gaps) be reconciled?
- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. Mitigation strategies include:
- Incorporating solvent models (e.g., PCM) in calculations.
- Validating computational methods against experimental UV-Vis/fluorescence spectra. For example, 8-hydroxyquinoline derivatives show solvent-dependent charge-transfer transitions, requiring hybrid functionals (e.g., B3LYP) for accurate modeling .
Q. What experimental design principles ensure reproducibility in studying this compound’s coordination chemistry or bioactivity?
- Methodological Answer :
- Coordination Studies : Use standardized metal-ligand ratios (e.g., 1:2 for Zn²⁺ complexes) and control pH to avoid precipitation. For zincate complexes, X-ray refinement (HAR/WFN methods) resolves metal-ligand bond distortions .
- Bioactivity Assays : Follow INCHEMBIOL guidelines for environmental impact studies, including dose-response curves and controls for abiotic degradation .
Q. How should crystallographic data contradictions (e.g., twinning or disorder) be handled during structure refinement?
- Methodological Answer : For twinned crystals (e.g., inversion twins with 0.86:0.14 domain ratios), use twin refinement algorithms in SHELXL. For disorder, apply restraints to atomic displacement parameters (ADPs) and validate via residual density maps. PT-11(S-Ph) required multiscan absorption corrections (SADABS) and merging with SORTAV to reduce R-factors to <0.031 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
